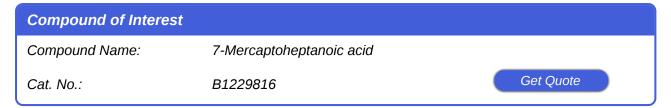


7-Mercaptoheptanoic Acid: A Comprehensive Technical Guide

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CAS Number: 52000-32-5[1][2][3]

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development interested in the properties, synthesis, and applications of **7-Mercaptoheptanoic acid**.

Core Properties and Data

7-Mercaptoheptanoic acid is a bifunctional molecule containing both a terminal thiol group and a carboxylic acid group.[1] This unique structure allows it to be a versatile tool in various scientific fields, particularly in the development of biosensors and for surface functionalization. [1]

Quantitative Data Summary



Property	Value	Source
CAS Number	52000-32-5	[1][2][3]
Molecular Formula	C7H14O2S	[1][2][3]
Molecular Weight	162.25 g/mol	[1][2]
Boiling Point	287.3°C at 760 mmHg	[2]
Density	1.062 g/cm ³	[2]
Flash Point	127.6°C	[2]
pKa (Predicted)	4.77 ± 0.10	[2]
Vapor Pressure	0.000637 mmHg at 25°C	[2]
XLogP3	0.5	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]

Experimental Protocols Synthesis of 7-Mercaptoheptanoic Acid

A common and well-documented method for the synthesis of **7-Mercaptoheptanoic acid** involves the use of a halo-substituted heptanoate and a thiol source, such as thiourea.[1] This is followed by a hydrolysis step to yield the final product.

Materials:

- Ethyl 7-bromoheptanoate (or other halo-substituted heptanoate)
- Thiourea
- Potassium hydroxide
- Hydrochloric acid



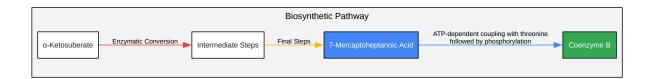
- Ethanol
- Water

Procedure:

- Thiourea Alkylation: Dissolve ethyl 7-bromoheptanoate and thiourea in ethanol. The mixture
 is then heated to reflux for several hours. This reaction forms an isothiouronium salt
 intermediate.
- Hydrolysis: After the initial reaction is complete, a solution of potassium hydroxide in water is added to the mixture. The solution is then heated to reflux again to hydrolyze the intermediate. This step cleaves the C-S bond of the isothiouronium group, liberating the free thiol.[1]
- Acidification: Once the hydrolysis is complete, the reaction mixture is cooled. The solution is
 then acidified by the dropwise addition of hydrochloric acid. This step protonates the
 carboxylate and thiol groups, leading to the precipitation of 7-Mercaptoheptanoic acid.
- Purification: The crude product can be purified by recrystallization or chromatography to obtain a high-purity final product.

Biosynthetic Pathway and Experimental Workflow

In certain methanogenic archaea, **7-Mercaptoheptanoic acid** is synthesized as a precursor to Coenzyme B.[1] The biosynthesis begins with α -ketosuberate and proceeds through a series of enzymatic steps.



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Caption: Biosynthesis of **7-Mercaptoheptanoic acid** in methanogenic archaea.

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